molecular formula C16H17ClN2O4S2 B2747122 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946226-43-3

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2747122
CAS No.: 946226-43-3
M. Wt: 400.89
InChI Key: YBYVIIUCKMGBDV-UHFFFAOYSA-N
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Description

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonation, and chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Quinoline Derivatives: Compounds with a similar quinoline structure, used in various therapeutic applications.

Uniqueness

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-9-3-4-12-7-8-14(11-16(12)19)18-25(22,23)15-6-2-5-13(17)10-15/h2,5-8,10-11,18H,3-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVIIUCKMGBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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